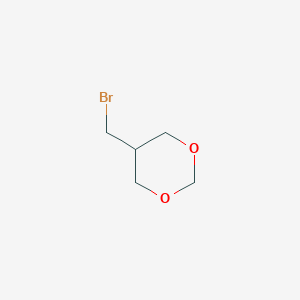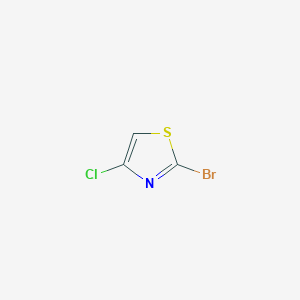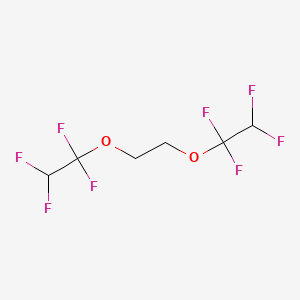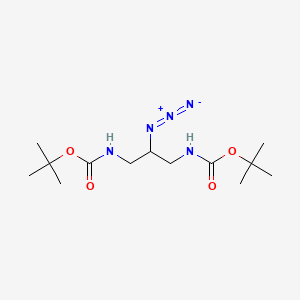
1-Benzyl-1-tosylmethyl isocyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1-tosylmethyl isocyanide is a chemical compound that serves as an intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a benzyl group, a tosylmethyl group, and an isocyanide functional group. This compound is utilized in organic synthesis due to its reactivity and ability to form complex structures under mild conditions.
Synthesis Analysis
The synthesis of derivatives of this compound can be achieved through a modular sequence from commercial tosylmethyl isocyanide via sequential double α-alkylation. This process is exemplified in the preparation of 1-trifluoromethylisoquinolines, where the starting isocyanides are prepared and then reacted with the Togni reagent in a radical cascade . Another synthetic approach involves the dehydration of N-(1-tosyl-1-alkenyl)formamides, which are obtained from tosylmethyl isocyanide and aldehydes or ketones, to yield 1-isocyano-1-tosyl-1-alkenes .
Molecular Structure Analysis
Chemical Reactions Analysis
This compound and its derivatives participate in a variety of chemical reactions. For instance, they can undergo radical reactions without the need for a transition-metal catalyst, as demonstrated in the synthesis of CF3-mansouramycin B . Additionally, these compounds can react with primary aliphatic amines or ammonia to form imidazoles . The Passerini reaction is another example where tosylmethyl isocyanide reacts with indane-1,2,3-trione and benzoic acid derivatives to yield indane-1,3-dione derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the reactivity of the isocyanide group suggests that it is a polar compound with a significant dipole moment due to the triple bond. The presence of the benzyl and tosyl groups likely increases the molecular weight and contributes to the overall hydrophobic character of the compound. The stability and reactivity of the isocyanide group make it a valuable synthon in organic chemistry, as evidenced by its use in the synthesis of oxazoles and imidazoles .
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles and Natural Products
1-Benzyl-1-tosylmethyl isocyanide has been significantly utilized in the construction of complex heterocycles like pyrroles, benzimidazoles, imidazopyridines, quinolones, and quinolines. Its application extends to the synthesis of natural products such as (−)-ushikulide A, variolin B, porphobilinogen, and mansouramycin B. This versatility is attributed to its role in facilitating novel synthetic methodologies involving Michael additions, cycloadditions, and various cascade/tandem/multicomponent reactions (Kaur, Wadhwa, & Sharma, 2015).
Radical Cascade Reactions
The compound is pivotal in radical cascade reactions, particularly in the synthesis of 1-trifluoromethylisoquinolines. This process involves a sequence from commercial tosylmethyl isocyanide via sequential double α-alkylation, demonstrating high efficiency and versatility in organic synthesis without the need for transition-metal catalysts (Wang & Studer, 2017).
Conversion of Aldehydes to Nitriles
Tosylmethyl isocyanide has been used for the one-step conversion of aldehydes to nitriles, introducing an additional carbon unit. This method is particularly notable for its efficiency and direct approach in converting ketones to nitriles (Leusen & Oomkes, 1980).
Synthesis of Imidazoles
An innovative approach for synthesizing 1,4-diaryl-1H-imidazoles has been reported, utilizing isocyanide reactivity and copper-catalyzed isocyanide insertion into alcohol to form N-arylformimidate intermediates. This method highlights the multifaceted use of isocyanides in organic chemistry (Pooi et al., 2014).
Synthesis of Isoquinolines and Benzofurans
The compound has also been applied in the synthesis of isoquinolines and benzofurans. Such applications demonstrate the compound's role in facilitating complex organic transformations and contributing to the development of pharmacologically relevant structures (Rajesh et al., 2015).
Pharmaceutical Applications
While focusing on non-pharmacological aspects, it's noteworthy to mention that this compound has implications in pharmaceutical synthesis, such as in the novel synthesis of midazolam, underscoring its relevance in medicinal chemistry (Pozo et al., 2004).
Mecanismo De Acción
Target of Action
1-Benzyl-1-tosylmethyl isocyanide, also known as TosMIC, is a member of the class of isocyanides. Isocyanides are versatile reagents used in organic synthesis. They are known to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes . .
Mode of Action
They are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between . This dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in organic chemistry .
Safety and Hazards
Tosylmethyl isocyanide, the base compound for 1-Benzyl-1-tosylmethyl isocyanide, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child . It is toxic if swallowed or if inhaled .
Direcciones Futuras
The future directions of 1-Benzyl-1-tosylmethyl isocyanide research could involve exploring its unusual reactivity and its potential use in the synthesis of various heterocycles . The development of alternative methods that allow for easy access to isoquinolines and their derivatives is still of importance .
Propiedades
IUPAC Name |
1-(1-isocyano-2-phenylethyl)sulfonyl-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-13-8-10-15(11-9-13)20(18,19)16(17-2)12-14-6-4-3-5-7-14/h3-11,16H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGXGWNKJBMMPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570862 |
Source


|
| Record name | 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58379-86-5 |
Source


|
| Record name | 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)
![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)








